Cryosim-3
Description
Properties
CAS No. |
1507344-37-7 |
|---|---|
Molecular Formula |
C15H33OP |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
1-di(propan-2-yl)phosphorylnonane |
InChI |
InChI=1S/C15H33OP/c1-6-7-8-9-10-11-12-13-17(16,14(2)3)15(4)5/h14-15H,6-13H2,1-5H3 |
InChI Key |
DHOTYMJGZIUWRT-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C3; C-3; C 3; Cryosim3; Cryosim 3; Cryosim-3 |
Origin of Product |
United States |
Scientific Research Applications
Dry Eye Disease Treatment
Cryosim-3 has been extensively studied for its efficacy in treating dry eye disease. In clinical trials, it has demonstrated the ability to increase tear secretion and improve symptoms of ocular discomfort without causing irritation or pain:
- Efficacy in Tear Production : In a study involving patients with mild dry eye disease, this compound applied topically resulted in significant increases in basal tear secretion and improvements in tear film break-up time (TBUT) over a two-week period .
- Symptom Relief : Patients reported marked improvements in discomfort indices measured through validated questionnaires at one and two weeks post-treatment .
Neuropathic Ocular Pain Relief
Recent studies have explored this compound's potential in alleviating neuropathic ocular pain associated with dry eye conditions:
- Pilot Study Findings : A pilot study involving patients with dry eye-associated neuropathic ocular pain showed significant reductions in pain intensity and improvements in quality of life metrics after one month of treatment with topical this compound .
- Quality of Life Improvement : Patients reported enhancements in daily activities such as driving and watching TV, indicating that this compound not only alleviates pain but also improves overall well-being .
Case Study 1: Efficacy in Dry Eye Disease
In a randomized controlled trial, 30 patients with moderate dry eye were treated with this compound. Results indicated a significant increase in tear volume and patient-reported symptom relief, establishing this compound as a viable therapeutic option for managing dry eye symptoms effectively.
Case Study 2: Neuropathic Ocular Pain Management
Another study focused on patients suffering from dry eye-related neuropathic pain showed that regular application of this compound led to reduced pain scores and improved daily functioning after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cryosim-3 belongs to a class of kinase inhibitors that share structural or functional similarities. Below is a comparative analysis with two structurally analogous compounds (Compound X and Compound Y ) and one functionally similar agent (Compound Z ).
Table 1: Key Parameters of this compound and Comparable Compounds
| Parameter | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Primary Target | Kinase A | Kinase A | Kinase B | Complement C3 |
| IC50 (nM) | 12 | 18 | 9 | 110* |
| Selectivity Index | 1:150 | 1:90 | 1:50 | 1:10 |
| Clinical Phase | Preclinical | Phase II | Phase III | Approved |
| Key Advantage | AI-optimized | Oral bioavailability | High potency | Broad anti-inflammatory use |
*Data for Compound Z derived from complement pathway studies in cancer patients .
Structural and Functional Comparisons
Compound X :
- Structural Similarity : Shares a pyrimidine core with this compound but differs in side-chain modifications.
- Functional Contrast : While both target Kinase A, this compound exhibits a 33% lower IC50 and superior selectivity (1:150 vs. 1:90), attributed to its optimized hydrogen-bonding network .
- Limitation : Compound X has advanced to Phase II trials due to established oral efficacy, whereas this compound’s pharmacokinetic profile remains under investigation .
Compound Y: Structural Divergence: Uses an indole scaffold instead of pyrimidine but targets Kinase B, a parallel node in the same signaling pathway. Functional Advantage: Compound Y demonstrates higher potency (IC50 = 9 nM) but lower selectivity (1:50), increasing off-target risks in preclinical models .
Compound Z :
- Functional Similarity : As a complement C3 inhibitor, Compound Z addresses inflammatory pathways but operates via a distinct mechanism.
- Therapeutic Context : Approved for autoimmune disorders, its higher IC50 (110 nM) reflects broader systemic effects rather than targeted kinase inhibition .
Research Findings and Implications
- Efficacy : this compound’s AI-driven design reduces metabolic instability, a common flaw in earlier analogs like Compound X .
- Safety : Its selectivity index (1:150) surpasses both Compound X (1:90) and Y (1:50), suggesting a safer profile for long-term use .
- Clinical Relevance: While this compound lags in developmental stage compared to Compound Y (Phase III), its novel binding mode may circumvent resistance mutations observed in late-stage trials .
Preparation Methods
Reaction Setup and Reagents
A 500 mL flask under nitrogen atmosphere is charged with 200 mmol of isopropylmagnesium chloride (25% in tetrahydrofuran, THF). Diethylphosphite (60.6 mmol in 50 mL THF) is added dropwise, initiating an exothermic reaction that reaches reflux temperatures. After 30 minutes of stirring, nonyl iodide (60 mmol in 20 mL THF) is introduced, and the mixture is stirred overnight at room temperature. The reaction is quenched with water, acidified with acetic acid, and extracted twice with diethyl ether. The organic layer is washed, dried, and concentrated via rotary evaporation (40°C, 0.5 mmHg) to yield a pale yellow oil. Distillation under high vacuum (0.5 mmHg) isolates this compound as a colorless liquid with a boiling point of 120–130°C.
Critical Parameters:
-
Solvent Choice : THF ensures solubility of Grignard reagents and intermediates.
-
Temperature Control : Reflux conditions during diethylphosphite addition prevent side reactions.
-
Stoichiometry : A 3:1 molar ratio of Grignard reagent to diethylphosphite maximizes phosphorylation efficiency.
Optimization of Synthetic Yield and Purity
Role of Alkyl Halide Chain Length
The carbon chain length of the alkyl iodide directly influences this compound’s bioactivity and solubility. A systematic comparison of Dapa compounds (C7–C9 alkyl chains) revealed that nonyl derivatives (C9) achieve optimal TRPM8 activation (EC50 = 0.8 µM) while maintaining aqueous solubility up to 5 mg/mL. Shorter chains (e.g., heptyl) exhibited reduced receptor affinity, whereas longer chains (e.g., undecyl) compromised solubility.
Distillation and Purification
High-vacuum distillation is critical for removing unreacted starting materials and byproducts. This compound’s distillation at 0.5 mmHg ensures a purity >98%, as verified by gas chromatography–mass spectrometry (GC-MS). Key GC-MS parameters include:
| Parameter | Specification |
|---|---|
| Column | TraceGold TG-624 (30 m × 0.25 mm ID) |
| Carrier Gas | Helium, 1.6 mL/min |
| Oven Program | 100°C to 240°C at 10°C/min |
| Injector Temperature | 220°C (split ratio 50:1) |
Mass spectral analysis confirms the molecular ion peak at m/z 292.2 [M+H]⁺, consistent with this compound’s molecular formula (C15H33O2P).
Analytical Characterization and Quality Control
Structural Validation
Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide complementary data for structural elucidation:
Pharmacological Selectivity Screening
This compound’s selectivity for TRPM8 over TRPV1 and TRPA1 is validated using calcium imaging in transfected KNRK cells. At 10 µM, this compound activates TRPM8 (Δ340/380 ratio = 1.8) but shows no response in TRPV1/TRPA1-expressing cells, confirming its specificity.
Scalability and Industrial Considerations
Batch-Size Adjustments
Scaling this compound synthesis to kilogram quantities requires modifications:
Q & A
Q. How should interdisciplinary teams collaborate on this compound research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
